2-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}quinoline-4-carboxamide
Description
The compound 2-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}quinoline-4-carboxamide features a quinoline-4-carboxamide core substituted with a 2-hydroxy group and a benzimidazole moiety linked via a methyl bridge. The benzimidazole group is further modified with a 2-methylpropyl (isobutyl) substituent at the N1 position. This hybrid structure combines pharmacophoric elements from quinoline (known for antimicrobial and anticancer properties) and benzimidazole (common in agrochemicals and pharmaceuticals) .
Properties
Molecular Formula |
C22H22N4O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C22H22N4O2/c1-14(2)13-26-19-10-6-5-9-18(19)24-20(26)12-23-22(28)16-11-21(27)25-17-8-4-3-7-15(16)17/h3-11,14H,12-13H2,1-2H3,(H,23,28)(H,25,27) |
InChI Key |
CADBCDWEWPODSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Benzimidazole Moiety: The benzimidazole moiety can be introduced through a cyclization reaction involving o-phenylenediamine and an appropriate aldehyde or carboxylic acid derivative.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline core, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
2-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent, antimicrobial agent, and anti-inflammatory agent.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for functional materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}quinoline-4-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors involved in disease pathways. The benzimidazole moiety can interact with DNA or proteins, while the quinoline core can participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Potential: While benzimidazole-quinoline hybrids are underexplored, ’s antibacterial data for quinoline-4-carboxamides suggest the target could be screened for similar activity .
- Data Limitations : Specific data for the target compound (e.g., melting point, bioactivity) are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
The compound 2-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}quinoline-4-carboxamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Chemical Formula : C23H22N4O2
- Molecular Weight : 398.45 g/mol
- IUPAC Name : 2-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}quinoline-4-carboxamide
The compound features a quinoline ring system linked to a benzimidazole moiety, which is known for its diverse biological properties.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of benzimidazole and quinoline exhibit significant antiproliferative effects against various cancer cell lines. The compound under investigation shows promising results in inhibiting cell proliferation, particularly against breast cancer (MCF-7) and colon cancer (HCT116) cell lines.
Case Study Data
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 2-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}quinoline-4-carboxamide | MCF-7 | 3.1 | Selective activity observed |
| 2-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}quinoline-4-carboxamide | HCT116 | 5.3 | Moderate activity |
The compound's selectivity towards cancer cells suggests a potential for targeted cancer therapy.
Antimicrobial Activity
The antimicrobial properties of the compound were evaluated against various bacterial strains. Notably, it exhibited significant antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis.
Antibacterial Efficacy
| Bacterial Strain | MIC (µM) | Activity |
|---|---|---|
| E. faecalis | 8 | Strong antibacterial activity |
Antioxidative Activity
In addition to its antiproliferative and antimicrobial effects, the compound also demonstrates antioxidative properties. This is crucial as oxidative stress plays a significant role in cancer progression and other diseases.
Comparative Antioxidative Activity
A comparison was made with standard antioxidants:
| Compound | Method Used | Result |
|---|---|---|
| 2-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}quinoline-4-carboxamide | DPPH Assay | Enhanced antioxidant capacity |
| BHT (Butylated Hydroxytoluene) | DPPH Assay | Standard reference |
The antioxidative capacity of the compound indicates its potential role in mitigating oxidative damage in cells.
The biological activity of the compound is likely attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. The presence of hydroxyl groups enhances its ability to donate electrons, stabilizing free radicals and reducing oxidative stress.
Proposed Mechanisms
- Inhibition of Cell Cycle Progression : The compound may induce cell cycle arrest in cancer cells.
- Induction of Apoptosis : Evidence suggests that it could trigger apoptotic pathways in malignant cells.
- Antioxidant Defense Activation : By enhancing the cellular antioxidant capacity, the compound may protect normal cells from oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
